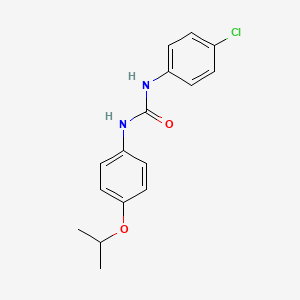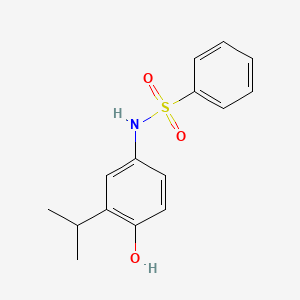
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DPI-3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPI-3290 belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes. In
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the inhibition of specific enzymes and signaling pathways in cells. N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can modulate cellular processes and reduce disease progression.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In immune cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurons, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to enhance synaptic plasticity and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects on disease progression. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to study its effects on different cell types and tissues to better understand its mechanisms of action. Additionally, future studies could investigate the use of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in combination with other drugs or therapies to enhance its efficacy. Finally, the development of new synthesis methods for N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea could improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for certain enzymes and signaling pathways, low toxicity, and high stability make it suitable for long-term studies. Future research directions could explore its potential therapeutic applications in other diseases, study its effects on different cell types and tissues, investigate its use in combination with other drugs or therapies, and develop new synthesis methods to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2,4-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and N-methyl-N-(trimethylsilyl)trifluoroacetamide. The resulting product is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. This method has been optimized to produce high yields and purity of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its anti-inflammatory effects on immune cells. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-12-8-7-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEKIHLYSCXUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)
amino]acetic acid](/img/structure/B5641409.png)



![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)